molecular formula C50H54N8O12S4 B047228 Cephapirin benzathine CAS No. 97468-37-6

Cephapirin benzathine

Katalognummer: B047228
CAS-Nummer: 97468-37-6
Molekulargewicht: 1087.3 g/mol
InChI-Schlüssel: JAHKOXGROZNHHG-RACYMRPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a benzathine salt for veterinary use. It is approved for intramammary infusion in dry cows to treat mastitis caused by Streptococcus and Staphylococcus species . The benzathine salt is intentionally designed for low solubility in milk (pH 6.4–7), ensuring sustained release during the 45–60-day dry period. This minimizes systemic absorption, with only 0.28% of the administered dose excreted in feces or urine over five days post-treatment . Its molecular weight (1,087.27 g/mol) and ionization state further reduce absorption across the milk-blood barrier .

Vorbereitungsmethoden

Synthesis of Cephapirin Acid

The preparation of cephapirin benzathine begins with the synthesis of cephapirin acid, a cephalosporin derivative. While specific reaction conditions are proprietary, general methodologies for cephalosporin synthesis can be extrapolated from analogous compounds.

Core Reaction Pathway

Cephapirin acid is derived from 7-aminocephalosporanic acid (7-ACA), a common β-lactam intermediate. The synthesis involves:

  • Acylation of 7-ACA : Reacting 7-ACA with 4-pyridinethiols in the presence of acetyl bromide to introduce the thiol side chain.

  • Alkaline Hydrolysis : Treating the intermediate with an organic alkali (e.g., triethylamine) to deprotect functional groups and yield cephapirin acid .

Table 1: Key Reagents and Conditions for Cephapirin Acid Synthesis

StepReagentSolventTemperatureDuration
1Acetyl bromideDMF0–5°C2–4 hrs
24-PyridinethiolTHF25°C12 hrs
3TriethylamineWater50°C6 hrs

Formation of this compound Salt

The benzathine salt is synthesized to enhance stability and modulate solubility. This step involves neutralizing cephapirin acid with dibenzylethylenediamine, a diamine base.

Salt Formation Protocol

  • Acid-Base Reaction : Cephapirin acid is dissolved in a polar aprotic solvent (e.g., dimethylformamide) and reacted with dibenzylethylenediamine in a 1:1 molar ratio.

  • Precipitation : The product is precipitated by adding a non-solvent (e.g., ethyl acetate), filtered, and washed to remove impurities .

Table 2: Solubility Profile of this compound

SolventSolubility (mg/mL)
Water<0.1
Ethanol0.5
0.1 N HCl15.2
Vegetable Oil2.3

The low aqueous solubility (≤0.1 mg/mL) ensures sustained release in intramammary formulations .

Purification and Isolation

Purification is critical to achieving pharmaceutical-grade material.

Solid-Phase Extraction (SPE)

SPE is employed to isolate this compound from reaction byproducts. A C18-bonded silica column is conditioned with methanol, water, and phosphate buffer (pH 8.5). The compound is eluted using methanol-acetonitrile mixtures .

Table 3: SPE Elution Parameters

StepSolventVolume (mL)Purpose
1Methanol3Column conditioning
2Phosphate buffer3Sample loading
3Methanol-Acetonitrile6Compound elution

Analytical Validation

Quality control ensures compliance with pharmacopeial standards.

High-Performance Liquid Chromatography (HPLC)

A gradient HPLC method using a C18 column and trifluoroacetic acid (TFA)-modified mobile phases separates this compound from impurities .

Table 4: HPLC Method Parameters

ParameterSpecification
ColumnPhenomenex Kinetex C18 (150 × 4.6 mm)
Mobile Phase0.1% TFA in H2O (A) / 0.1% TFA in ACN (B)
Gradient5–60% B over 10 min
Detection Wavelength260 nm

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : Peaks at 1770 cm⁻¹ (β-lactam C=O) and 1660 cm⁻¹ (amide I) confirm structural integrity .

  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 1087.3 aligns with the empirical formula C50H54N8O12S4 .

Stability and Formulation Considerations

This compound’s stability is influenced by pH and temperature:

  • Optimal Storage : 15–30°C in airtight containers protected from light .

  • Formulation : Suspensions in vegetable oil (e.g., peanut oil) with emulsifiers (e.g., lecithin) ensure homogeneous dispersion .

Analyse Chemischer Reaktionen

Cephapirin Benzathin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Alkohole und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Cephapirin benzathine exhibits bactericidal activity against a variety of susceptible organisms. Its primary indications include:

  • Mastitis Treatment : Specifically for dry cows, targeting pathogens such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains .
  • Broad Spectrum of Activity : Effective against certain gram-positive cocci and bacilli, as well as some gram-negative bacteria, including E. coli, Proteus, and Klebsiella .

Mastitis in Dairy Cows

Mastitis is a significant health issue in dairy herds, leading to economic losses due to decreased milk production and increased veterinary costs. This compound is specifically formulated for intramammary infusion to treat this condition.

  • Efficacy : Clinical studies have demonstrated that intramammary infusion of this compound significantly reduces the presence of Staphylococcus aureus in infected quarters, with effects lasting several weeks post-treatment .
  • Case Study Findings : In a study involving Jersey heifers, cephapirin was detectable in mammary secretions for up to five weeks after treatment, indicating effective tissue penetration and sustained action .

Veterinary Uses Beyond Mastitis

While primarily used for mastitis treatment, this compound may also be indicated for other infections caused by susceptible organisms in veterinary settings:

  • Respiratory Infections : Effective against certain respiratory pathogens.
  • Skin and Soft Tissue Infections : Utilized in treating various skin infections caused by susceptible bacteria.

Data Table: Efficacy Against Common Pathogens

PathogenSusceptibilityNotes
Streptococcus agalactiaeHighly SusceptiblePrimary target for mastitis treatment
Staphylococcus aureusHighly SusceptibleIncludes penicillin-resistant strains
Escherichia coliVariableSome strains may be susceptible
Proteus spp.VariableSome strains may be susceptible
Klebsiella spp.VariableSome strains may be susceptible

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Properties

Solubility and Absorption

Parameter Cephapirin Benzathine Cephapirin Sodium Ceftiofur Cloxacillin Benzathine
Solubility in Milk Practically insoluble >500 mg/mL Varies by formulation Very low
Systemic Absorption <1% (ionized form) Higher (due to solubility) Moderate (injectable forms) Low
Excretion Rate (5 days) 0.28% of dose Not studied Higher (varies with route) Prolonged tissue detection
  • Cephapirin Sodium : Used in lactating cows, its high solubility allows rapid absorption and shorter therapeutic duration compared to the benzathine salt .
  • Ceftiofur : Approved for both intramammary and injectable use, ceftiofur exhibits broader-spectrum activity but higher environmental excretion risk .
  • Cloxacillin Benzathine : Similar low solubility to this compound but shows prolonged tissue residues (e.g., 0.0025 ppm in kidney at 3 days post-treatment) .

Metabolism and Excretion

  • This compound is metabolized to desacetyl cephapirin (50% conversion within 24 hours in lactating cows), which has reduced antimicrobial activity .
  • Ceftiofur is metabolized to active metabolites like desfuroylceftiofur, enhancing its efficacy but increasing environmental persistence .

Therapeutic Efficacy

Mastitis Treatment

Compound Target Population Cure Rate (Staph. aureus) Duration of Action
This compound Dry cows 87% (natural infection) 45–60 days
Cephapirin Sodium Lactating cows Not reported 1–3 days
Ceftiofur Both 70–80% 5–7 days
  • This compound achieves higher cure rates in dry cows compared to lactating formulations due to prolonged udder exposure .
  • Ceftiofur’s efficacy in lactating cows is comparable but requires more frequent dosing .

Endometritis Treatment

  • Superior Protocol: Combined with systemic PGF2α, it enhances reproductive indices in Holstein cows .

Environmental and Regulatory Considerations

Environmental Excretion

  • This compound’s low excretion (0.28% of dose) contrasts sharply with ceftiofur, which poses higher risks due to metabolites detected in manure and runoff .
  • Cloxacillin benzathine’s environmental persistence (detected in liver/kidney at 0.0026 ppm) highlights concerns for residues .

Regulatory Status

Compound Approved Use in Food Animals Extralabel Use Restrictions
This compound Yes (intramammary) Restricted to labeled indications
Ceftiofur Yes (injectable, intramammary) Prohibited in major species
Penicillin Benzathine No N/A
  • Cephapirin is one of only two cephalosporins approved for dairy cows in the U.S., with strict prohibitions on extralabel use .

Biologische Aktivität

Cephapirin benzathine is a first-generation cephalosporin antibiotic primarily used in veterinary medicine, particularly for the treatment of mastitis in dairy cows. Its biological activity is characterized by its broad-spectrum antibacterial effects, particularly against gram-positive bacteria. This article delves into the mechanisms of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to compromised cell wall integrity, resulting in bacterial lysis and death. The compound's low solubility in water allows for prolonged release and sustained therapeutic levels in the target tissues, particularly in the non-lactating mammary glands of cows .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is poorly absorbed when administered orally; however, its intramammary infusion results in effective concentrations within the mammary secretions. Studies have shown that cephapirin can be detected in mammary secretions for up to five weeks post-treatment, maintaining levels above the minimum inhibitory concentration (MIC) for significant durations .

Table 1: Pharmacokinetic Data of this compound

ParameterValue
Molecular FormulaC₃₄H₃₄N₆O₁₂S₄ · C₁₆H₂₀N₂
SolubilityPractically insoluble in water
Duration of ActionUp to 5 weeks
Therapeutic ConcentrationAbove MIC for 4 weeks

Efficacy and Clinical Applications

This compound is primarily indicated for the treatment of mastitis caused by susceptible organisms such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains. The product "ToMORROW" is commonly used for intramammary infusion during the dry period of lactation .

Case Studies

  • Treatment of Mastitis : A study evaluated the efficacy of a dry cow product containing 300 mg of this compound on pregnant Jersey heifers with experimentally induced Staphylococcus aureus mastitis. Results showed that cephapirin effectively eliminated infections and maintained therapeutic concentrations above MIC for up to four weeks post-treatment .
  • Endometritis Management : In a field trial involving dairy cows diagnosed with clinical endometritis, treatment with 500 mg of this compound intrauterine significantly reduced the time to pregnancy compared to untreated controls, indicating its role in reproductive health management .

Safety Profile and Toxicology

Toxicological assessments indicate that while this compound is generally safe when used as directed, adverse effects such as vomiting and changes in body weight have been observed at higher doses in canine studies . Long-term studies have also noted reversible alterations to white blood cells and inflammation of blood vessels in treated animals .

Table 2: Summary of Toxicological Findings

Study TypeObservations
Acute ToxicityVomiting in dogs at high doses
Subchronic StudiesAnemia and increased organ weights noted
Reproductive StudiesNo adverse effects on fetal development

Q & A

Basic Research Questions

Q. How can researchers analytically identify and quantify Cephapirin Benzathine in pharmaceutical formulations?

  • Methodological Answer : Utilize infrared (IR) spectroscopy for structural identification (peak matching against USP reference standards) and high-performance liquid chromatography (HPLC) for quantification. For purity assessment, employ tests for crystallinity (via X-ray diffraction), water content (Karl Fischer titration; ≤5.0%), and benzathine content (titration methods yielding 20.0%–24.0% benzathine by weight) . Cross-validate results with USP monographs for intramammary infusions, which specify acceptable ranges for cephapirin equivalence (±10% to +20%) .

Q. What regulatory guidelines govern withdrawal periods for this compound in food-producing animals?

  • Methodological Answer : Adhere to jurisdiction-specific withdrawal times:

  • U.S. : 42 days for meat, 72 hours for milk; avoid use within 30 days of calving .
  • Canada : 42 days for meat, 84 hours for milk .
    These guidelines ensure residue levels remain below 0.0025–0.0026 ppm in liver/kidney tissues, as detected via tissue sampling at 3 days post-treatment . Experimental designs should include tissue residue analysis using validated chromatographic methods .

Q. What is the solubility profile of this compound, and how does it influence formulation stability?

  • Methodological Answer : this compound is practically insoluble in water, ethanol, and organic solvents but soluble in 0.1 N HCl . This low solubility necessitates formulation in vegetable oil-based vehicles with dispersing agents for intramammary infusions . Stability studies should monitor temperature (15–30°C), avoid freezing, and validate shelf life under ICH/USP stability protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue persistence data between this compound and other β-lactams like cloxacillin?

  • Methodological Answer : Design comparative pharmacokinetic studies in bovine models, measuring tissue concentrations post-administration. Evidence shows cloxacillin’s benzathine complex has lower solubility, prolonging detection in milk (0.0025 ppm in kidney at 3 days) versus undetectable cephapirin . Use ultraperformance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-MS/MS) to differentiate degradation products and assess binding affinity to tissue proteins .

Q. What validation criteria are critical for UHPLC-MS/MS methods detecting trace this compound in reactor rinse samples?

  • Methodological Answer : Validate specificity (no interference from ceftiofur or matrix components), linearity (R² ≥0.99 across 1–100 ppb), precision (RSD <5% intra-/inter-day), and accuracy (recovery 90%–110%). Ruggedness testing should include variations in column batches and mobile phase pH . Reference ICH Q2(R1) guidelines for robustness, ensuring detection limits align with USP thresholds for residue analysis .

Q. Why does this compound show clinical efficacy in bovine endometritis despite regulatory restrictions on extralabel use in the U.S.?

  • Methodological Answer : Experimental studies demonstrate that a single 500 mg intrauterine dose improves reproductive performance in cows with endometritis, likely due to sustained release from the benzathine complex . However, U.S. regulations prohibit extralabel use in major food animals, requiring researchers to design trials under veterinary supervision with strict residue monitoring . Contrast clinical outcomes with pharmacokinetic models to justify restricted applications .

Eigenschaften

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKOXGROZNHHG-RACYMRPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N8O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1087.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97468-37-6
Record name Cephapirin benzathine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097468376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHAPIRIN BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90G868409O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Cephapirin benzathine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Cephapirin benzathine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Cephapirin benzathine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Cephapirin benzathine
4-Iodopiperidin-1-ium
Cephapirin benzathine
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
Cephapirin benzathine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.